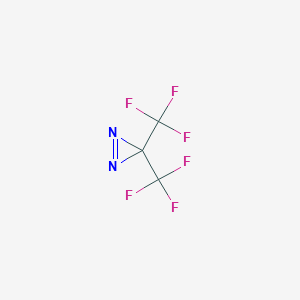
3,3-Di(trifluoromethyl)diazirine
Descripción general
Descripción
“3,3-Di(trifluoromethyl)diazirine” is a diazirine reagent that allows for the ready generation of carbenes upon photochemical, thermal, or electrical stimulation . Carbenes formed in this way can undergo rapid insertion into any nearby C–H, O–H, or N–H bond . Molecules that encode diazirine functions have emerged as privileged tools in applications ranging from biological target identification and proteomics through to polymer crosslinking and adhesion .
Synthesis Analysis
The synthesis of “3,3-Di(trifluoromethyl)diazirine” involves the use of diazirine reagents . The synthesis process allows for the ready generation of carbenes upon photochemical, thermal, or electrical stimulation . The synthesis process is stable under commonly used synthetic reaction conditions (including strong Brønsted and Lewis acids), and many diazirine-containing molecules are thermally stable .
Molecular Structure Analysis
The molecular structure of “3,3-Di(trifluoromethyl)diazirine” is designed to maximize C–H insertion . The structure–function relationships in aryl diazirines reveal a striking ability to vary the activation energy and activation temperature of aryl diazirines through the rational manipulation of electronic properties .
Chemical Reactions Analysis
The chemical reactions involving “3,3-Di(trifluoromethyl)diazirine” are primarily centered around the generation of carbenes . These carbenes can undergo rapid insertion into any nearby C–H, O–H, or N–H bond . This property makes diazirines a powerful tool for forming new bonds in complex biological, chemical, or mechanical mixtures .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,3-Di(trifluoromethyl)diazirine” are influenced by its diazirine structure . Diazirines are stable under commonly used synthetic reaction conditions and are thermally stable . They can be readily activated using light (ca. 350-365 nm), heat (typically 110-130°C), or electrical stimulation .
Mecanismo De Acción
Direcciones Futuras
The future directions for “3,3-Di(trifluoromethyl)diazirine” involve improvements in diazirine-based chemical probes and polymer crosslinkers . The ability to vary the activation energy and activation temperature of aryl diazirines through the rational manipulation of electronic properties is expected to lead to significant improvements .
Propiedades
IUPAC Name |
3,3-bis(trifluoromethyl)diazirine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6N2/c4-2(5,6)1(10-11-1)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZQSMQOKKCBPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(N=N1)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340820 | |
| Record name | 3H-Diazirine, 3,3-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3024-50-8 | |
| Record name | 3H-Diazirine, 3,3-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1,4-Dioxaspiro[4.5]decane, 8-(1,1-dimethylethyl)-](/img/structure/B1619740.png)




